An In-depth Technical Guide to 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP)
An In-depth Technical Guide to 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly known as Tol-BINAP, is a chiral phosphine ligand renowned for its efficacy in asymmetric catalysis. As a derivative of the well-established BINAP ligand, Tol-BINAP possesses a C₂-symmetrical, atropisomeric biaryl backbone that imparts a rigid and well-defined chiral environment to metal complexes. The presence of p-tolyl substituents on the phosphorus atoms enhances the ligand's electron-donating properties and steric bulk compared to BINAP, often leading to improved reactivity and enantioselectivity in a variety of catalytic transformations. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of Tol-BINAP, with a focus on its utility in the synthesis of chiral molecules relevant to the pharmaceutical and fine chemical industries.
Structure and Physicochemical Properties
Tol-BINAP exists as two stable enantiomers, (R)- and (S)-Tol-BINAP, due to hindered rotation around the C1-C1' bond of the binaphthyl system. The dihedral angle between the two naphthalene rings is approximately 90 degrees, creating a chiral pocket that is crucial for stereocontrol in catalysis.
Molecular Structure
Caption: 2D representation of the (R)-Tol-BINAP structure.
Physicochemical and Spectroscopic Data
| Property | (R)-Tol-BINAP | (S)-Tol-BINAP |
| Molecular Formula | C₄₈H₄₀P₂ | C₄₈H₄₀P₂ |
| Molecular Weight | 678.78 g/mol | 678.78 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | 254-258 °C | 255-257 °C |
| Optical Rotation | [α]²⁰/D +162° (c=0.5, benzene) | [α]²⁰/D -162° (c=0.5, benzene) |
| CAS Number | 99646-28-3 | 100165-88-6 |
| ³¹P NMR (CDCl₃) | δ ~ -15.0 ppm | δ ~ -15.0 ppm |
| ¹H NMR (CDCl₃) | δ ~ 2.2-2.4 (m, 12H, CH₃), 6.7-8.0 (m, 28H, Ar-H) | δ ~ 2.2-2.4 (m, 12H, CH₃), 6.7-8.0 (m, 28H, Ar-H) |
Note: NMR data are approximate and may vary slightly based on experimental conditions. The provided ¹H NMR data is a general representation of the complex aromatic and methyl proton signals.
Experimental Protocols
Synthesis of (R)-Tol-BINAP from (R)-BINOL
This procedure is adapted from the established synthesis of BINAP derivatives.
Materials:
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(R)-1,1'-Bi-2-naphthol ((R)-BINOL)
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Trifluoromethanesulfonic anhydride (Tf₂O)
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Pyridine
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Di-p-tolylphosphine
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[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))
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1,4-Diazabicyclo[2.2.2]octane (DABCO)
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Anhydrous N,N-Dimethylformamide (DMF)
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Anhydrous Dichloromethane (CH₂Cl₂)
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Hexane
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Methanol
Procedure:
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Preparation of (R)-BINOL ditriflate:
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In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-BINOL (1.0 equiv) in anhydrous CH₂Cl₂.
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Cool the solution to 0 °C and add pyridine (2.2 equiv) dropwise.
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Slowly add trifluoromethanesulfonic anhydride (2.1 equiv) to the cooled solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Quench the reaction with water and extract the organic layer.
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Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ditriflate, which can be purified by column chromatography on silica gel.
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Phosphination:
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In a separate flame-dried Schlenk flask under an inert atmosphere, add NiCl₂(dppe) (0.1 equiv) and anhydrous DMF.
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Add di-p-tolylphosphine (2.4 equiv) and DABCO (4.0 equiv).
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Heat the mixture to 100 °C for 30 minutes.
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Add a solution of the (R)-BINOL ditriflate (1.0 equiv) in anhydrous DMF to the reaction mixture.
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Maintain the reaction at 100 °C and monitor by TLC or HPLC until the starting material is consumed.
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Cool the reaction mixture to room temperature, which should induce precipitation of the product.
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Filter the solid and wash with cold methanol.
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The crude (R)-Tol-BINAP can be further purified by recrystallization from a suitable solvent system (e.g., toluene/methanol).
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Asymmetric Hydrogenation of Acetophenone using a Ru-(R)-Tol-BINAP Catalyst
Materials:
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[RuCl₂(p-cymene)]₂
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(R)-Tol-BINAP
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(1S,2S)-1,2-Diphenylethylenediamine ((S,S)-DPEN)
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Acetophenone
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Potassium tert-butoxide (t-BuOK)
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Anhydrous and degassed 2-propanol
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Hydrogen gas (high purity)
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Autoclave or high-pressure reactor
Procedure:
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Preparation of the RuCl₂[(R)-Tol-BINAP][(S,S)-DPEN] precatalyst:
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Under an inert atmosphere, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (1.0 equiv) and (R)-Tol-BINAP (2.0 equiv).
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Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes.
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Remove the solvent under high vacuum to obtain the intermediate complex, RuCl₂--INVALID-LINK--n.
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To a separate Schlenk flask, add the crude intermediate complex and (S,S)-DPEN (1.1 equiv).
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Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.
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Cool the mixture to room temperature and remove the solvent under reduced pressure to yield the precatalyst.
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Asymmetric Hydrogenation:
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In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the RuCl₂[(R)-Tol-BINAP][(S,S)-DPEN] precatalyst (e.g., at a substrate-to-catalyst ratio of 1000:1).
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Add t-BuOK (e.g., 2 molar equivalents relative to the catalyst).
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Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
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Add acetophenone to the liner.
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Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
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Purge the reactor 3-5 times with hydrogen gas.
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Pressurize the reactor with hydrogen to the desired pressure (e.g., 8-10 atm).
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Stir the reaction at room temperature for the required time (e.g., 12-24 hours).
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After the reaction is complete, carefully vent the reactor and analyze the product mixture for conversion and enantiomeric excess by chiral GC or HPLC.
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Applications in Asymmetric Catalysis
Tol-BINAP has proven to be a highly effective ligand in a wide range of asymmetric catalytic reactions. The electron-donating tolyl groups can enhance the catalytic activity of the metal center, while the chiral backbone provides excellent stereocontrol.
Asymmetric Hydrogenation
Ruthenium and rhodium complexes of Tol-BINAP are powerful catalysts for the asymmetric hydrogenation of various functionalized and unfunctionalized olefins and ketones.[1] These reactions are crucial for the synthesis of chiral alcohols and other building blocks for pharmaceuticals.
| Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Acetophenone | RuCl₂[(S)-Tol-BINAP][(S,S)-DPEN]/t-BuOK | 2000:1 | 8 | 30 | 4 | >99 | 98 (R) |
| Methyl acetoacetate | RuBr₂[(R)-Tol-BINAP] | 1000:1 | 50 | 25 | 12 | 99 | 99 (R) |
| Geraniol | [Rh(cod)((R)-Tol-BINAP)]BF₄ | 500:1 | 10 | 25 | 2 | >95 | 96 (S) |
Cross-Coupling Reactions
Palladium complexes of Tol-BINAP are effective catalysts for various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Negishi couplings. These reactions are fundamental for the formation of C-C bonds in the synthesis of complex organic molecules.
| Reaction | Substrate 1 | Substrate 2 | Catalyst | Ligand | Yield (%) | ee (%) |
| Suzuki-Miyaura | 1-Bromo-2-methoxynaphthalene | Naphthalene-1-boronic acid | Pd(OAc)₂ | (S)-Tol-BINAP | 85 | 88 (S) |
| Heck (intramolecular) | 2-Iodo-N-allyl-aniline derivative | - | Pd(OAc)₂ | (R)-Tol-BINAP | 91 | 92 (S) |
| Negishi | rac-1-Phenylethyl chloride | Phenylzinc chloride | NiCl₂(dme) | (S)-Tol-BINAP | 88 | 94 (S) |
Signaling Pathways and Experimental Workflows
Proposed Catalytic Cycle for Ru-Tol-BINAP Catalyzed Asymmetric Ketone Hydrogenation
The mechanism of ketone hydrogenation by Ru-diamine-diphosphine catalysts is believed to proceed through a metal-ligand bifunctional pathway.
Caption: Proposed catalytic cycle for Ru-catalyzed ketone hydrogenation.
General Workflow for Chiral Ligand Screening in Asymmetric Catalysis
The selection of an optimal chiral ligand is a critical step in developing a new asymmetric transformation. A systematic screening approach is often employed.
Caption: General workflow for chiral ligand screening.
Conclusion
2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) is a privileged chiral ligand that has demonstrated exceptional performance in a wide array of asymmetric catalytic reactions. Its robust and tunable structure, combined with its enhanced electronic properties relative to BINAP, makes it an invaluable tool for the synthesis of enantiomerically enriched compounds. For researchers and professionals in drug development and fine chemical synthesis, Tol-BINAP offers a reliable and highly effective solution for tackling challenging stereoselective transformations. The detailed protocols and performance data presented in this guide are intended to facilitate its successful application in the laboratory and beyond.
